3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol
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Overview
Description
3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol is an organic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position Additionally, it contains a furan ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol can be achieved through a multi-step process involving the following key steps:
Formation of 5-chloropyrimidine-2-amine: This can be synthesized by chlorination of pyrimidine-2-amine using reagents such as phosphorus oxychloride.
Coupling with furan-3-ylpropan-1-ol: The 5-chloropyrimidine-2-amine is then coupled with furan-3-ylpropan-1-ol under conditions that facilitate the formation of the desired product. This step may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-[(5-chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-one.
Reduction: Formation of 3-[(5-chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group on the pyrimidine ring can form hydrogen bonds with target proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol
- 3-[(5-Methylpyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol
- 3-[(5-Fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol
Uniqueness
3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of the pyrimidine and furan rings also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
3-[(5-chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-9-5-14-11(15-6-9)13-3-1-10(16)8-2-4-17-7-8/h2,4-7,10,16H,1,3H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYBEHRTUQLMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCNC2=NC=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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